molecular formula C19H22N2O2 B251416 N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide

Katalognummer: B251416
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: RBXUQJYDINIXJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of genes involved in inflammation, cell survival, and proliferation.

Wirkmechanismus

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 inhibits the activity of NF-κB by blocking the degradation of its inhibitor, IκBα. IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation by the proteasome. This compound 11-7082 inhibits the activity of IKK by covalently modifying a cysteine residue in its active site. This prevents the phosphorylation of IκBα and its subsequent degradation, leading to the accumulation of IκBα in the cytoplasm and the inhibition of NF-κB activity.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have anti-tumor effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and to inhibit their proliferation and migration. This compound 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-tumor effects, this compound 11-7082 has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in cancer therapy and has been shown to have anti-tumor effects in vitro and in vivo. However, this compound 11-7082 has some limitations for lab experiments. It is a covalent inhibitor that irreversibly modifies the active site of IKK, which can lead to off-target effects. This compound 11-7082 can also inhibit the activity of other kinases that contain a cysteine residue in their active site.

Zukünftige Richtungen

There are several future directions for the study of N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082. One direction is to develop more selective inhibitors of IKK that do not covalently modify its active site. Another direction is to investigate the combination of this compound 11-7082 with other cancer therapies, such as chemotherapy and radiation therapy. This compound 11-7082 has been shown to sensitize cancer cells to these therapies, and further studies are needed to optimize the dosing and scheduling of combination therapy. Another direction is to investigate the use of this compound 11-7082 in other diseases that are characterized by inflammation and NF-κB activation, such as autoimmune diseases and chronic inflammatory diseases.

Synthesemethoden

The synthesis of N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 involves the reaction of 2,4-dimethylbenzoic acid with butyryl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylboronic acid to form the corresponding aryl boronic acid. The aryl boronic acid is then coupled with 2,4-dimethylbenzoyl chloride to form this compound 11-7082.

Wissenschaftliche Forschungsanwendungen

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has been extensively studied for its potential use in cancer therapy. NF-κB is known to play a key role in the development and progression of many types of cancer, and inhibiting its activity has been shown to have anti-tumor effects. This compound 11-7082 has been shown to inhibit the activity of NF-κB by blocking the degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.

Eigenschaften

Molekularformel

C19H22N2O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

N-[3-(butanoylamino)phenyl]-2,4-dimethylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-6-18(22)20-15-7-5-8-16(12-15)21-19(23)17-10-9-13(2)11-14(17)3/h5,7-12H,4,6H2,1-3H3,(H,20,22)(H,21,23)

InChI-Schlüssel

RBXUQJYDINIXJO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)C)C

Kanonische SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.